1,4-Dibromo-2-methyl-5-nitrobenzene
Overview
Description
1,4-Dibromo-2-methyl-5-nitrobenzene is a chemical compound with the molecular formula C7H5Br2NO2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of such compounds generally involves a series of steps including nitration, conversion from the nitro group to an amine, and bromination . The nitration step is usually the first, followed by bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .Molecular Structure Analysis
The molecular weight of 1,4-Dibromo-2-methyl-5-nitrobenzene is 294.92800 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Scientific Research Applications
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Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application Summary : 1,4-Dibromo-2-methyl-5-nitrobenzene may be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Indole derivatives play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
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Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine
- Field : Organic Chemistry
- Application Summary : 1,4-Dibromo-2-methyl-5-nitrobenzene may be used in the synthesis of 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine .
- Methods : The synthesis involves selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles .
- Results : The synthesized compounds are promising for the design of liquid crystals .
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Synthesis of N-methyl-N-(2-nitro-phenyl)-anthranilic acid
- Field : Organic Chemistry
- Application Summary : 1,4-Dibromo-2-methyl-5-nitrobenzene can react with 2-methylamino-benzoic acid to get N-methyl-N-(2-nitro-phenyl)-anthranilic acid .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The synthesized compound could have potential applications in various fields, but specific results or outcomes were not provided in the source .
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Synthesis of Biphenylamide Derivatives
- Field : Medicinal Chemistry
- Application Summary : 1,4-Dibromo-2-methyl-5-nitrobenzene is used in the synthesis of biphenylamide derivatives as Hsp90 C-terminal inhibitors for the treatment of cancer and neurodegenerative diseases .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The synthesized compounds could potentially be used in the treatment of cancer and neurodegenerative diseases .
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Synthesis of 1,2,3-Triazole Derivatives
- Field : Organic Chemistry
- Application Summary : 1,4-Dibromo-2-methyl-5-nitrobenzene can react with 1,2,3-triazole to produce 5-substituted 1,2,3-triazole .
- Methods : The reaction involves bromine → lithium exchange reactions at low temperatures .
- Results : The synthesized compound could have potential applications in various fields, but specific results or outcomes were not provided in the source .
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Synthesis of 4,7-Diphenoxy[1,2,5]thiadiazolo[3,4-d]pyridazine
- Field : Organic Chemistry
- Application Summary : 1,4-Dibromo-2-methyl-5-nitrobenzene can be used in the synthesis of 4,7-diphenoxy[1,2,5]thiadiazolo[3,4-d]pyridazine .
- Methods : The synthesis involves the use of a strong aprotic dipolar solvent, DMF, at 90 °C .
- Results : The synthesized compound could have potential applications in various fields, but specific results or outcomes were not provided in the source .
properties
IUPAC Name |
1,4-dibromo-2-methyl-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYVOWUJMKYDOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623892 | |
Record name | 1,4-Dibromo-2-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2-methyl-5-nitrobenzene | |
CAS RN |
219310-40-4 | |
Record name | 1,4-Dibromo-2-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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